molecular formula C10H6F2O4 B8781781 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid

Cat. No.: B8781781
M. Wt: 228.15 g/mol
InChI Key: KODLBMVQFGJDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is an organic compound characterized by the presence of a difluorobenzo dioxole moiety attached to an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed coupling reactions, where the difluorobenzo dioxole group is introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can interact with enzymes and receptors, influencing various biological pathways. The acrylic acid group can participate in reactions that modify the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
  • 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Uniqueness

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is unique due to the presence of both the difluorobenzo dioxole and acrylic acid groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C10H6F2O4

Molecular Weight

228.15 g/mol

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)

InChI Key

KODLBMVQFGJDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (53.7 mmol) 2,2-difluoro-benzo[1,3]dioxole-5-carbaldehyde, 6.24 g (60.0 mmol) malonic acid, 0.46 g (5.40 mmol) piperidine and 40 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 100 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried. Yield: 8.60 g (70%) 3-(2,2-Difluoro-benzo[1,3]dioxol-5-yl) -acrylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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